Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid
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Overview
Description
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid is a complex organic compound with a unique structure that includes a cyclobutene ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclobutene with trimethylsilyl ethyl carbonate under specific conditions to introduce the trimethylsilyl group and the ethoxycarbonyl group. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutene ring provides a rigid framework that can influence the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutene derivatives: Compounds with similar cyclobutene rings but different substituents.
Trimethylsilyl compounds: Other compounds containing the trimethylsilyl group, which can offer similar stability and reactivity.
Uniqueness
Cis-4-((2-(trimethylsilyl)ethoxy)carbonyl)cyclobut-2-enecarboxylic acid is unique due to the combination of the cyclobutene ring and the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18O4Si |
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Molecular Weight |
242.34 g/mol |
IUPAC Name |
(1S,4R)-4-(2-trimethylsilylethoxycarbonyl)cyclobut-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4Si/c1-16(2,3)7-6-15-11(14)9-5-4-8(9)10(12)13/h4-5,8-9H,6-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1 |
InChI Key |
OEZHDVBRMCYPRF-DTWKUNHWSA-N |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)[C@@H]1C=C[C@@H]1C(=O)O |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1C=CC1C(=O)O |
Origin of Product |
United States |
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